molecular formula C10H20ClN B8050040 Bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride

Bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride

Cat. No.: B8050040
M. Wt: 189.72 g/mol
InChI Key: CSNVSULZWVIXIZ-UHFFFAOYSA-N
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Description

Bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride is a chemical compound with the molecular formula C₁₀H₂₀ClN. It is a bicyclic amine derivative, characterized by its unique bicyclo[3.2.2]nonane structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride typically involves the formation of the bicyclo[3.2.2]nonane core followed by functionalization to introduce the methanamine group. One common method involves the Diels-Alder reaction of a suitable diene with a dienophile to form the bicyclic structure. Subsequent steps may include reduction, substitution, and cyclization reactions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of high-pressure reactors for cycloaddition reactions and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert ketones or other functional groups back to the amine.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bicyclo[3.2.2]nonanone derivatives, while reduction can regenerate the amine.

Scientific Research Applications

Bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its medicinal properties includes exploring its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure may enable it to fit into specific binding sites, influencing biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of carbon atoms.

    3-Azabicyclo[3.2.2]nonanes: These derivatives contain a nitrogen atom in the bicyclic ring, offering different chemical and biological properties.

Uniqueness

Bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride is unique due to its specific bicyclic structure and the presence of the methanamine group, which imparts distinct reactivity and potential biological activity compared to other bicyclic compounds.

Properties

IUPAC Name

1-bicyclo[3.2.2]nonanylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-8-10-5-1-2-9(3-6-10)4-7-10;/h9H,1-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNVSULZWVIXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)(CC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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